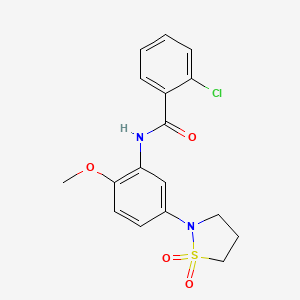
4-(6-Methyl-2-benzimidazolyl)benzamidoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methyl-2-benzimidazolyl)benzamidoxime is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-2-benzimidazolyl)benzamidoxime typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the amidoxime group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and high purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s purity and composition .
化学反应分析
Types of Reactions
4-(6-Methyl-2-benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidoxime group to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to 60°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, room temperature to 40°C.
Substitution: Electrophiles like alkyl halides, acyl chlorides; conditionspresence of a base, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
4-(6-Methyl-2-benzimidazolyl)benzamidoxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 4-(6-Methyl-2-benzimidazolyl)benzamidoxime involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, the compound intercalates into DNA, disrupting the replication process and leading to cell death. The specific pathways involved include the inhibition of topoisomerase enzymes and the induction of apoptosis .
相似化合物的比较
Similar Compounds
2-Substituted benzimidazoles: These compounds share a similar benzimidazole core but differ in the substituents attached to the ring.
Benzimidazole oximes: Compounds with an oxime group attached to the benzimidazole ring.
Uniqueness
4-(6-Methyl-2-benzimidazolyl)benzamidoxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the amidoxime group at the benzene ring enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .
属性
IUPAC Name |
N'-hydroxy-4-(6-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQXAUSVHHHSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/new.no-structure.jpg)
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2999173.png)


![2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2999176.png)



![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2999183.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2999184.png)
![Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2999186.png)


![2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)
